molecular formula C17H19F2N3O B5403640 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine

Cat. No. B5403640
M. Wt: 319.35 g/mol
InChI Key: JMHPXJVEPQNKAG-UHFFFAOYSA-N
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Description

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is believed to work by inhibiting the activity of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in many functions, including memory and learning. By increasing the levels of acetylcholine, 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine may be able to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
In vitro studies have shown that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is a potent inhibitor of acetylcholinesterase, with an IC50 value of 0.031 μM. In vivo studies in rats have demonstrated that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine can improve cognitive function in a dose-dependent manner. However, further studies are needed to determine the long-term effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine on the brain and other organs.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is its high affinity for acetylcholinesterase, which makes it a promising candidate for drug development. However, one of the limitations of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is its potential toxicity, which may limit its use in humans. Further studies are needed to determine the safety and efficacy of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine in humans.

Future Directions

Some of the future directions for research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine include:
1. Investigating the long-term effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine on the brain and other organs.
2. Developing more potent and selective inhibitors of acetylcholinesterase based on the structure of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine.
3. Studying the effects of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine on other neurotransmitters and receptors in the brain.
4. Testing the efficacy of 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine in animal models of neurological disorders.
5. Developing new drug delivery systems for 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine to improve its bioavailability and reduce its toxicity.
Conclusion:
3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine is a novel compound that has potential applications in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease. Its high affinity for acetylcholinesterase makes it a promising candidate for drug development, but further studies are needed to determine its safety and efficacy in humans. Future research on 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine should focus on investigating its long-term effects, developing more potent and selective inhibitors, studying its effects on other neurotransmitters and receptors, testing its efficacy in animal models, and developing new drug delivery systems.

Synthesis Methods

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine can be synthesized through a multistep process involving the reaction of piperidine with 2,6-difluorobenzaldehyde, followed by the addition of a pyrazole-3-carboxylic acid derivative. The final product is obtained through purification and isolation steps.

Scientific Research Applications

3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine has been shown to have potential applications in drug development, particularly in the treatment of neurological disorders such as Alzheimer's disease. In vitro studies have demonstrated that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine has a high affinity for acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This suggests that 3-[2-(2,6-difluorophenyl)ethyl]-1-(1H-pyrazol-3-ylcarbonyl)piperidine may be able to improve cognitive function by increasing the levels of acetylcholine in the brain.

properties

IUPAC Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2N3O/c18-14-4-1-5-15(19)13(14)7-6-12-3-2-10-22(11-12)17(23)16-8-9-20-21-16/h1,4-5,8-9,12H,2-3,6-7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHPXJVEPQNKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=NN2)CCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1H-pyrazol-5-yl)methanone

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